Monoethyl itaconate
Description
Properties
IUPAC Name |
4-ethoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAGBVNSDJDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347462 | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-07-7 | |
| Record name | beta-Monoethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoethyl Itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-MONOETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Homogeneous Acid Catalysts
Sulfuric acid ($$H2SO4$$), p-toluenesulfonic acid (TsOH), and phosphoric acid ($$H3PO4$$) are commonly used. A study adapting methodologies from dimethyl itaconate synthesis demonstrated that sulfuric acid (0.8–1.2 wt%) at 80–100°C achieves 85–92% conversion within 6–8 hours. Excess ethanol (molar ratio 1:8–1:10) shifts equilibrium toward ester formation. Water removal via Dean-Stark traps or molecular sieves is critical to prevent hydrolysis.
Reaction Optimization
Key parameters include:
- Temperature : 80–120°C (higher temperatures accelerate kinetics but risk side reactions).
- Pressure : Atmospheric or mild vacuum (163 kPa) to facilitate ethanol reflux.
- Catalyst Loading : 0.5–1.5 wt% of total reactants balances activity and post-reaction separation.
A comparative analysis of acid catalysts reveals sulfuric acid’s superiority in yield (90–92%) over TsOH (87%) and $$H3PO4$$ (82%) under identical conditions.
Heterogeneous Catalytic Systems
To mitigate corrosion and simplify purification, resin-based catalysts have been explored.
Ion-Exchange Resins
Cation-exchange resins (e.g., Amberlyst-15, Dowex-50W) offer high acidity and reusability. In a dimethyl itaconate synthesis, Amberlyst-15 achieved 94% yield at 120°C with 9-hour reaction time. For ethyl itaconate, analogous conditions (110°C, 10 hours) yield 88–90% with ethanol-to-acid ratios of 1:7.
Zeolites and Mesoporous Materials
HZSM-5 and SBA-15 functionalized with sulfonic acid groups show promise. These materials provide high surface area (>300 m²/g) and acid site density (>1.2 mmol/g), achieving 85% conversion at 100°C.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions (30–50°C). Solvent-free systems with molecular sieves report 75–80% yield after 48 hours, though scalability remains challenging due to enzyme cost and slower kinetics.
Innovative Process Technologies
Reactive Distillation
Combining reaction and separation in a single unit enhances efficiency. A pilot-scale reactive distillation column operating at 100–110°C with sulfuric acid catalyst achieved 95% yield, reducing reaction time to 4 hours.
Microwave-Assisted Synthesis
Microwave irradiation (300–500 W) reduces reaction time to 1–2 hours with comparable yields (88–90%). This method is particularly effective with TsOH due to its microwave-absorbing properties.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Acid-Catalyzed | $$H2SO4$$ | 80–120 | 6–8 | 85–92 | High yield, low cost |
| Ion-Exchange Resin | Amberlyst-15 | 110–120 | 9–10 | 88–90 | Reusable, low corrosion |
| Enzymatic | Lipase B | 30–50 | 48 | 75–80 | Eco-friendly, mild conditions |
| Reactive Distillation | $$H2SO4$$ | 100–110 | 4 | 95 | Energy-efficient, continuous operation |
Chemical Reactions Analysis
Types of Reactions: Monoethyl itaconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce itaconic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Itaconic acid and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Immunomodulation
Ethyl itaconate has been identified as a potent immunomodulator. Research indicates that it can influence macrophage polarization and enhance anti-inflammatory responses. For instance, itaconate derivatives are known to activate nuclear factor E2-related factor 2 (Nrf2), which plays a significant role in cellular defense against oxidative stress and inflammation .
Case Study: Acute Lung Injury
A recent study highlighted the potential of ethyl itaconate in treating acute lung injury (ALI). The compound was shown to induce autophagy and shift macrophage polarization towards an anti-inflammatory M2 phenotype, thus mitigating inflammation and promoting recovery .
Antimicrobial Activity
Ethyl itaconate exhibits significant antimicrobial properties. Itaconate and its derivatives have demonstrated the ability to inhibit the growth of various pathogens by targeting key metabolic pathways essential for bacterial survival.
Data Table: Antimicrobial Efficacy of Ethyl Itaconate
Therapeutic Potential in Inflammatory Diseases
Studies have indicated that ethyl itaconate can be used as a therapeutic agent in various inflammatory diseases due to its ability to modulate immune responses and reduce oxidative stress.
Case Study: Inflammatory Bowel Disease (IBD)
Research has shown that ethyl itaconate can mitigate symptoms associated with IBD by regulating inflammatory cytokine production and promoting epithelial barrier integrity .
Mechanism of Action
Monoethyl itaconate exerts its effects through various molecular targets and pathways:
Immune Response Regulation: It inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and reducing inflammation.
Antioxidant Effects: It activates the nuclear factor erythroid 2-related factor 2 pathway, enhancing the expression of antioxidant genes.
Signal Transduction: this compound modulates signaling pathways such as the ATF3–IκBζ axis and the stimulator of interferon genes pathway, contributing to its anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
- Dimethyl itaconate
- 4-Octyl itaconate
- Itaconic acid
Monoethyl itaconate stands out due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.
Biological Activity
Ethyl itaconate, a derivative of itaconate, has garnered attention in recent years for its potential biological activities, particularly in the fields of immunology, antimicrobial action, and metabolic regulation. This article provides a comprehensive overview of the biological activity of ethyl itaconate, supported by research findings, case studies, and data tables.
Overview of Ethyl Itaconate
Ethyl itaconate is an α,β-unsaturated dicarboxylic acid that shares structural similarities with itaconate. It is known for its electrophilic properties, which allow it to interact with various biological molecules. The compound is primarily studied for its role in modulating immune responses and its potential therapeutic applications in inflammatory diseases.
Immunomodulatory Effects
Ethyl itaconate has been shown to influence macrophage polarization and cytokine production. Research indicates that itaconate derivatives can shift macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype by inhibiting key metabolic pathways.
- Inhibition of Glycolysis : Ethyl itaconate inhibits glycolysis by targeting enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and aldolase A (ALDOA). This metabolic reprogramming leads to reduced inflammatory responses in macrophages .
- Activation of Nrf2 Pathway : Ethyl itaconate activates the nuclear factor E2-related factor 2 (Nrf2) pathway through alkylation of Kelch-like ECH-associated protein 1 (Keap1), promoting antioxidant responses and enhancing cellular resistance to oxidative stress .
Antimicrobial Activity
Ethyl itaconate exhibits significant antimicrobial properties against various pathogens. Its mechanism includes:
- Inhibition of Isocitrate Lyase : The compound inhibits isocitrate lyase (ICL), a critical enzyme in the glyoxylate shunt that many pathogens utilize for growth. This inhibition has been demonstrated against Mycobacterium tuberculosis and Salmonella enterica, effectively limiting their virulence .
- Impact on Biofilm Formation : Ethyl itaconate has been shown to affect biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, enhancing susceptibility to host immune responses .
Table 1: Summary of Biological Activities of Ethyl Itaconate
Case Study: Ethyl Itaconate in Acute Lung Injury
A recent study explored the effects of ethyl itaconate in models of acute lung injury (ALI). The findings suggested that ethyl itaconate treatment led to:
- Decreased Inflammation : Reduction in inflammatory markers and improved lung function.
- Enhanced Macrophage Function : Promotion of anti-inflammatory macrophage polarization.
- Protection Against Oxidative Stress : Increased levels of antioxidants due to Nrf2 activation .
Future Directions
The biological activity of ethyl itaconate presents promising avenues for therapeutic development. Its dual role as an immunomodulator and antimicrobial agent makes it a candidate for treating inflammatory diseases and infections. Further research is needed to explore:
- Clinical Trials : Evaluating the safety and efficacy of ethyl itaconate in human subjects.
- Mechanistic Studies : Understanding the detailed pathways through which ethyl itaconate exerts its effects.
Q & A
Q. What are the key structural differences between ethyl itaconate and other itaconate derivatives, and how do they influence reactivity in polymerization reactions?
Ethyl itaconate differs from dimethyl (DI) and dibutyl itaconate in ester chain length and steric/electronic properties. For example, dimethyl itaconate’s methyl group allows easier byproduct (methanol) removal during enzymatic polymerization, enhancing reactivity, while ethyl itaconate’s ethanol byproduct (higher boiling point) reduces polymerization efficiency. Dibutyl itaconate’s longer chain further hinders enzyme accessibility, resulting in lower incorporation rates in polymers (e.g., CALB-catalyzed reactions in diphenyl ether) . Ethyl itaconate’s intermediate chain length balances reactivity and steric effects, making it suitable for tailored polymer synthesis .
Q. What methodological approaches are recommended for synthesizing ethyl itaconate and verifying its purity?
Synthesis involves copper-catalyzed domino reactions with diethyl zinc and itaconate esters, optimized under inert conditions (Scheme 2, ). Purity is validated via NMR spectroscopy and chromatographic techniques (e.g., HPLC). For polymerization studies, monitoring esterase resistance and byproduct volatility (e.g., ethanol vs. methanol) is critical, as these factors influence reaction kinetics and product composition .
Q. How does ethyl itaconate’s chemical stability compare to other derivatives in biological assays?
Ethyl itaconate’s ester group position and chain length affect its hydrolysis rate and intracellular stability. Unlike dimethyl itaconate (DI), which rapidly degrades and cannot mimic endogenous itaconate, ethyl derivatives may exhibit intermediate stability. However, 4-octyl itaconate (4-OI) is more resistant to esterases due to its hydrophobic octyl chain, enabling sustained intracellular itaconate release . Ethyl itaconate’s stability in physiological conditions requires empirical validation using LC-MS-based metabolic tracing .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported bioactivity of ethyl itaconate across different experimental models?
Contradictions may arise from variations in cell type (e.g., macrophages vs. endothelial cells), concentration ranges, and exposure duration. Systematic dose-response analyses (e.g., 0.1–10 mM) and temporal transcriptomic profiling (e.g., RNA-seq at 6, 12, 24 hours) can identify context-dependent effects. Cross-validation using Irg1⁻/⁻ knockout models or pharmacological inhibitors (e.g., Nrf2 inhibitors) helps isolate ethyl itaconate-specific pathways from endogenous itaconate effects .
Q. What experimental strategies can differentiate ethyl itaconate’s direct electrophilic effects from its metabolic conversion in immune modulation studies?
Isotopic tracing (e.g., ¹³C-labeled ethyl itaconate) tracks intracellular conversion to itaconate, while non-hydrolyzable analogs (e.g., ethyl itaconate with blocked ester groups) isolate electrophilic modifications. Proteomic screens (e.g., TMT-based mass spectrometry) identify cysteine residues modified via Michael addition, as demonstrated for DI and 4-OI . Combining these with in vitro esterase inhibition assays clarifies metabolic vs. direct effects .
Q. What integrative omics approaches are recommended to elucidate ethyl itaconate’s systemic effects in inflammatory models?
Pairwise metabolomic-transcriptomic analysis (e.g., correlating itaconate levels with Irg1 expression across time points) identifies concurrent pathway activation, as shown in S. aureus endophthalmitis models (). Multi-omics factor analysis (MOFA) integrates RNA-seq, proteomics, and metabolite profiling to uncover latent variables driving ethyl itaconate’s anti-inflammatory effects, similar to studies on DI and 4-OI .
Q. How can mechanistic studies resolve whether ethyl itaconate shares protein targets with endogenous itaconate in immune cells?
Competitive affinity-based proteomics using biotinylated ethyl itaconate and endogenous itaconate identifies overlapping targets. CRISPR-Cas9 screens in macrophages (e.g., Nrf2⁻/⁻ or ATF3⁻/⁻) reveal pathway dependencies. Electrophilic mobility shift assays compare binding kinetics to known targets (e.g., KEAP1 or TET dioxygenases), as validated for 4-OI .
Methodological Considerations
- Polymerization Optimization : Use diphenyl ether as a solvent and CALB enzyme for ethyl itaconate copolymerization, with vacuum-assisted byproduct removal to enhance yield .
- Biological Assays : Combine transcriptomic clustering (e.g., hierarchical analysis of DEGs) with glutathione depletion assays to assess electrophilic stress, as applied in DI studies .
- Data Contradictions : Replicate findings across multiple models (e.g., RAW264.7 cells, BMDMs) and validate with orthogonal methods (e.g., qPCR for Nrf2 targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
